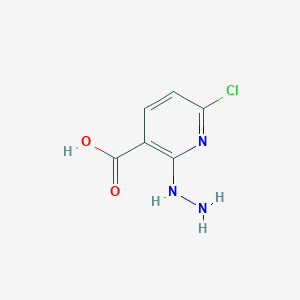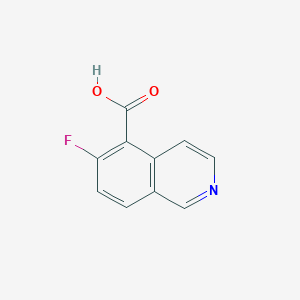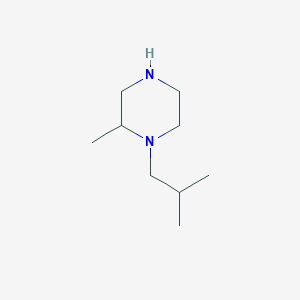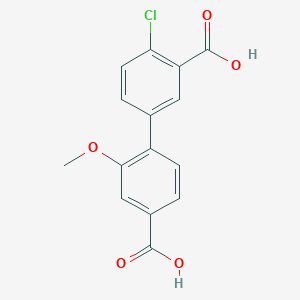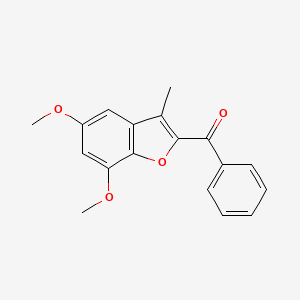
2-Benzoyl-5,7-dimethoxy-3-methylbenzofuran; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-5,7-dimethoxy-3-methylbenzofuran (2-B5,7-D3-MBF) is a chemical compound belonging to the class of benzofuran derivatives. It has been studied extensively for its potential uses in biological and medical research.
Scientific Research Applications
2-B5,7-D3-MBF has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and agrichemicals. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells. In addition, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Mechanism of Action
2-B5,7-D3-MBF has been shown to act as an inhibitor of certain enzymes involved in the synthesis of DNA and RNA. This inhibition of enzyme activity is thought to be the primary mechanism of action of 2-B5,7-D3-MBF in the treatment of cancer and neurological disorders. In addition, it has been shown to act as an antioxidant, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-B5,7-D3-MBF has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce the levels of certain pro-inflammatory cytokines. In addition, it has been shown to reduce the levels of certain neurotransmitters, such as dopamine and serotonin, which may be beneficial in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
2-B5,7-D3-MBF has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction is relatively fast and efficient. In addition, it is relatively inexpensive, and can be readily obtained from chemical suppliers. However, it is important to note that 2-B5,7-D3-MBF is a highly reactive compound, and should be handled with care.
Future Directions
There are a number of potential future directions for the use of 2-B5,7-D3-MBF in scientific research. It has been studied for its potential use in the treatment of cancer and neurological disorders, and further research could be conducted to investigate the efficacy of 2-B5,7-D3-MBF in these areas. In addition, it could be studied for its potential use in the synthesis of other compounds, such as agrichemicals and pharmaceuticals. Furthermore, it could be studied for its potential use as an antioxidant, as well as for its potential effects on other biochemical and physiological processes.
Synthesis Methods
2-B5,7-D3-MBF is synthesized through a two-step reaction, involving the condensation of 2-benzoyl-5,7-dimethoxybenzaldehyde with 3-methylbenzofuran in the presence of a base. The base used is typically an alkali metal hydroxide such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature of about 70-80°C for several hours. The resulting product is then purified to obtain a yield of 98%.
properties
IUPAC Name |
(5,7-dimethoxy-3-methyl-1-benzofuran-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11-14-9-13(20-2)10-15(21-3)18(14)22-17(11)16(19)12-7-5-4-6-8-12/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKQOQSPMXMFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2OC)OC)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-5,7-dimethoxy-3-methylbenzofuran | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

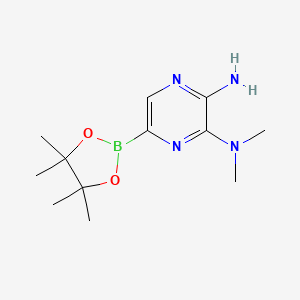

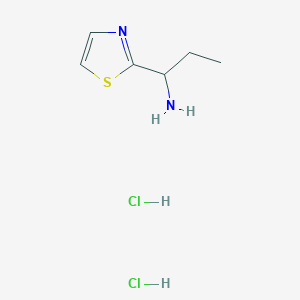
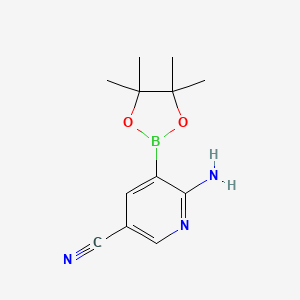
![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate; 95%](/img/structure/B6416390.png)
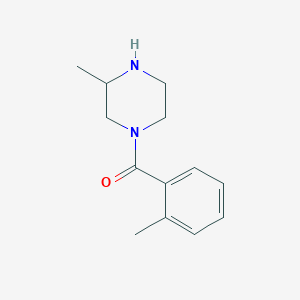
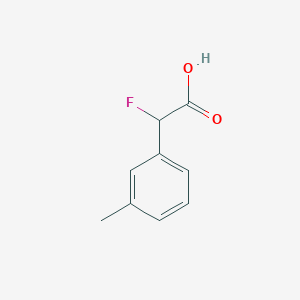

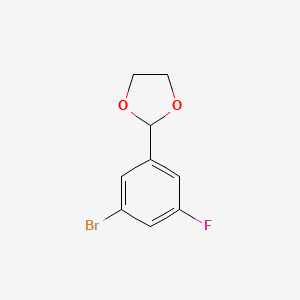
![1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6416428.png)
